Valencene is a naturally occurring monoterpene hydrocarbon found in the essential oils of many plants, including mango, hops, and turmeric []. Research into valencene is ongoing, but here are some areas of scientific exploration:
Studies have investigated the potential anti-inflammatory effects of valencene. For example, one study explored the effects of valencene on lipopolysaccharide (LPS)-induced inflammatory responses in mice []. LPS can trigger inflammation, and researchers investigated whether valencene could help reduce this response.
Some scientific research has looked at the potential for valencene to have anticancer properties. For instance, a study examined the effects of valencene on human colorectal cancer cells []. The researchers investigated whether valencene could suppress the growth of these cancer cells.
Research has also explored the potential insecticidal properties of valencene. One study looked at the effects of valencene on the housefly, Musca domestica []. The researchers investigated whether valencene could repel or kill these insects.
Valencene is a sesquiterpene, a type of hydrocarbon that consists of 15 carbon atoms, primarily recognized for its citrus aroma. It is predominantly found in the essential oils of citrus fruits, especially Valencia oranges, from which it is economically extracted. The chemical structure of valencene is characterized by a bicyclic framework, specifically identified as 1,2,3,4,4a,5,6,7-octahydronaphthalene with a prop-1-en-2-yl substituent. Its molecular formula is C15H24 .
Valencene undergoes various chemical transformations, particularly oxidation. One significant reaction involves the conversion of valencene to nootkatone, which possesses a similar pleasant aroma and has important applications in flavoring and fragrance industries. This transformation can occur through several pathways:
Valencene exhibits several biological activities that contribute to its value in various industries. Notably, it has been studied for its potential therapeutic effects, including:
Valencene can be synthesized through several methods:
Valencene has diverse applications across several industries:
Research on valencene interactions focuses on its conversion pathways and biological effects:
Several compounds share structural or functional similarities with valencene. Here are some notable examples:
Compound | Structure Type | Key Features |
---|---|---|
Nootkatone | Sesquiterpene | Derived from valencene; strong grapefruit aroma; used in flavoring and fragrances. |
Limonene | Monoterpene | Found in citrus fruits; known for its lemon scent; used in cleaning products and food flavoring. |
Geraniol | Monoterpene | Floral scent; used in perfumes and cosmetics; has antimicrobial properties. |
Pinene | Monoterpene | Found in pine trees; contributes to fresh scent; used in fragrances and as a solvent. |
Valencene's uniqueness lies in its specific citrus profile and its role as a precursor to nootkatone, setting it apart from other terpenes that may have different aromatic characteristics or applications .
Valencene biosynthesis in citrus fruits follows the well-established terpenoid biosynthetic pathway through the cytoplasmic mevalonate pathway. The biosynthesis begins with the universal five-carbon precursors isopentenyl diphosphate and dimethylallyl diphosphate, which are produced via the mevalonate pathway in the cytoplasm [1] [2]. Through sequential condensation reactions, these precursors form farnesyl diphosphate, the immediate precursor for valencene biosynthesis [2] [3].
The conversion of farnesyl diphosphate to valencene is catalyzed by valencene synthase, a specialized sesquiterpene synthase enzyme [4] [5]. In citrus species, the primary valencene synthase gene identified is CsTPS1 (Citrus sinensis terpene synthase 1), which belongs to the large terpene synthase family [4] [6]. This enzyme demonstrates high specificity for farnesyl diphosphate as substrate and converts it to valencene through a complex cyclization mechanism [7] [8]. The recombinant enzyme has been shown to produce valencene as the single major product when expressed in bacterial systems [4].
The biosynthetic pathway involves multiple regulatory layers. The expression of CsTPS1 is controlled by transcription factors, particularly CitAP2.10, an APETALA2/ethylene response factor family member [9] [10]. This transcription factor directly binds to the CsTPS1 promoter region and trans-activates its expression [9]. Additionally, CitMYC3, a basic helix-loop-helix transcription factor, acts as a positive regulator of both CsTPS1 and CitAP2.10, creating a regulatory cascade [11]. The activity of these transcription factors is modulated by ethylene signaling, which enhances valencene biosynthesis by upregulating the expression of key biosynthetic genes [9] [12].
Valencene synthase belongs to the class I terpene synthase family and contains characteristic conserved motifs including the DDXXD motif essential for metal binding and catalysis [13]. The enzyme requires divalent metal ions, typically magnesium or manganese, for optimal activity [14]. The cyclization mechanism involves the formation of intermediate carbocation species that undergo complex rearrangements to form the characteristic valencene bicyclic structure [15].
Valencene concentration varies significantly among different plant species and even within citrus species. Among citrus fruits, Valencia oranges represent the highest natural source of valencene, with concentrations reaching 12.84 mg/kg in peel tissue compared to only 0.08 mg/kg in flesh tissue [1]. Sweet orange juice contains valencene at levels ranging from 2.1 to 3.3 mg/kg, with seasonal variation affecting these concentrations [16] [17].
Within citrus species, substantial quantitative differences exist. Temple mandarin shows valencene comprising 9.4% of total volatile content, while Murcott mandarin exhibits complete valencene deficiency due to reduced CsTPS1 gene expression [18]. Fortune mandarin produces intermediate levels, and commercial varieties like Hamlin and Ambersweet oranges generally contain higher valencene levels than hybrid varieties [19]. This variation is attributed to genetic factors, particularly differences in valencene synthase gene expression and regulatory mechanisms [20].
The quantitative distribution in citrus fruits follows a clear pattern: valencene is most abundant in sweet orange varieties, followed by mandarins, with significant variation among individual cultivars [21]. Comprehensive analysis of 108 citrus accessions representing seven species revealed that sweet oranges consistently produced the highest valencene concentrations compared to other citrus types [21]. Mediterranean-grown citrus fruits generally contain higher valencene levels than those grown in tropical or subtropical regions [22].
Non-citrus species also produce valencene, often in higher concentrations than citrus. Alpinia oxyphylla fruit essential oil contains valencene at 19.04 grams per 100 grams, making it the primary component [23]. This concentration is substantially higher than any citrus source, indicating the potential of non-citrus plants as alternative valencene sources. The leaves of Alpinia oxyphylla also contain valencene as the second major compound in petroleum ether fractions [24].
Other notable valencene-producing species include Myrica rubra, where valencene constitutes a substantial component of the essential oil from leaves [25] [26]. Cyperus rotundus rhizomes contain bioactive valencene compounds [27] [28]. Vitis vinifera flowers emit valencene as a major volatile compound, with the grape valencene synthase producing both valencene and 7-epi-alpha-selinene [29]. The Nootka cypress (Callitropsis nootkatensis) produces valencene in heartwood as a precursor to nootkatone [14].
Environmental factors significantly influence valencene concentration in plants, with developmental stage being the most critical determinant. In citrus fruit development, valencene accumulation follows a dramatic pattern, with a 9-fold increase at 180 days after full bloom and a remarkable 93-fold increase at 210 days after full bloom [1] [12]. This developmental regulation correlates with increased expression of CsTPS1 and its regulatory transcription factors [12].
Ethylene treatment represents a major environmental factor affecting valencene concentration. Valencia orange fruits treated with ethylene show over 20% increase in valencene content compared to air-treated controls [1] [12]. This effect is mediated through ethylene signaling pathways that enhance CitAP2.10 expression, which in turn upregulates CsTPS1 transcription [9] [12]. The ethylene response is blocked by 1-methylcyclopropene, an ethylene action inhibitor, confirming the specific role of ethylene signaling in valencene biosynthesis [9].
Seasonal and harvest timing effects demonstrate clear patterns in valencene accumulation. Valencia oranges harvested during mid-to-late season (April-May) show optimal valencene profiles, while early harvest results in lower volatile compound concentrations [17] [30]. The temporal changes reflect the natural fruit maturation process and optimal timing for commercial quality [17].
Geographical location and climate conditions substantially affect valencene production. Mediterranean-grown citrus fruits consistently show higher valencene concentrations than those grown in tropical or subtropical regions [22]. This difference is attributed to climate-related effects on plant metabolism and gene expression patterns. Environmental stress conditions, including temperature fluctuations and water stress, can enhance valencene production as part of plant defense mechanisms [31].
Plant health status dramatically impacts valencene concentration. Citrus fruits affected by Huanglongbing disease show 50-67% reduction in valencene content compared to healthy controls [32]. This reduction reflects the disruption of normal metabolic pathways and gene expression patterns in diseased plants [32]. The disease affects the overall volatile profile, with symptomatic fruits showing altered ratios of different volatile compounds [32].
Irrigation conditions influence valencene presence in non-citrus species, as demonstrated in olive trees where water management affects valencene accumulation [1]. Storage conditions also affect valencene stability, with extended storage leading to decreased concentrations due to volatile compound degradation [33].
Valencene production spans multiple plant families, indicating convergent evolution of sesquiterpene biosynthetic capabilities. The primary valencene-producing family is Rutaceae, which includes all major citrus species. Within this family, the genus Citrus contains the most significant valencene producers, with species including Citrus sinensis (sweet orange), Citrus paradisi (grapefruit), Citrus reticulata (mandarin), and Citrus limon (lemon) [1] [34].
The sweet orange (Citrus sinensis) represents the most taxonomically significant valencene producer, with multiple cultivars including Valencia, Hamlin, and Navel varieties showing consistent valencene production [18] [16]. The Valencia variety, from which valencene derives its name, demonstrates the highest natural concentrations and serves as the primary commercial source [16]. Mandarin hybrids show significant genetic variation in valencene production, with some cultivars like Temple producing high levels while others like Murcott show complete deficiency [18].
The Zingiberaceae family contains notable valencene producers, particularly Alpinia oxyphylla, a traditional Chinese medicinal plant [24] [23]. This species produces valencene concentrations exceeding those found in citrus, suggesting specialized metabolic pathways for sesquiterpene production [23]. The high valencene content in both fruit and leaf tissues indicates constitutive expression of valencene biosynthetic genes [24].
The Myricaceae family includes Myrica rubra (Chinese bayberry), which produces valencene in essential oils from leaves [25] [26]. This species demonstrates the presence of valencene synthase activity in non-citrus dicotyledonous plants, expanding the taxonomic range of valencene-producing species [26]. The essential oil composition includes multiple sesquiterpenes, with valencene as a substantial component [25].
The Cyperaceae family contributes Cyperus rotundus (purple nutsedge), a widespread sedge species that produces bioactive valencene in rhizome tissues [27] [28]. This monocotyledonous species represents a distinct evolutionary lineage for valencene production, indicating independent evolution of sesquiterpene biosynthetic capabilities [28].
The Vitaceae family includes Vitis vinifera (grape), which produces valencene in flower tissues as a major volatile emission [29]. Grape valencene synthase has been functionally characterized and shows activity similar to citrus enzymes, producing both valencene and related sesquiterpenes [29]. This demonstrates valencene production in economically important non-citrus crops [29].
The Cupressaceae family contains Callitropsis nootkatensis (Nootka cypress), which produces valencene in heartwood tissues as a precursor to nootkatone [14]. This gymnosperm species represents an ancient lineage of valencene-producing plants, with valencene synthase belonging to the TPS-d subfamily specific to gymnosperms [14].
The Apiaceae family includes Eryngium glaciale, a cold-adapted species that produces valencene through a novel monocot-derived valencene synthase [13]. This species extends the geographical range of valencene production to alpine environments [13].
The Oleaceae family contributes Olea europaea (olive), where valencene presence is influenced by irrigation conditions, demonstrating environmental regulation of sesquiterpene production [1]. The Cannabaceae family includes Cannabis strains, particularly those with citrus-scented profiles like Tangie and Agent Orange, which contain valencene as a minor terpene component [34] [35].
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